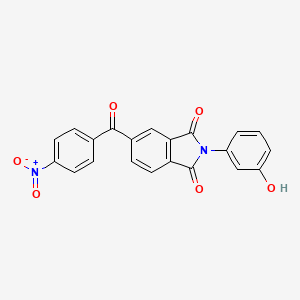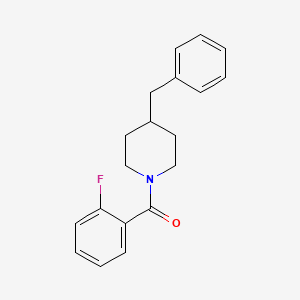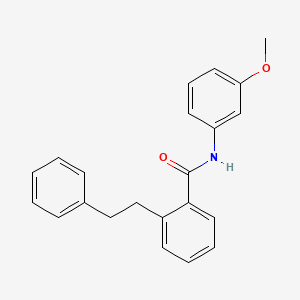![molecular formula C12H15BrN4 B5539091 (6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)
(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine" is a quinazoline derivative of interest in various chemical and pharmaceutical studies due to its unique structural and functional properties. Quinazoline derivatives are known for their diverse biological activities and have been explored for their potential in drug development and other chemical applications.
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through multiple pathways. One approach involves the direct amination of quinazolin-4(3H)-ones using N,N-dimethylformamide as a nitrogen source, affording the corresponding 4-(dimethylamino)quinazolines in high yields through efficient C–OH bond activation at room temperature (Chen et al., 2015). Another method utilizes the Pd-catalyzed amination of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives, optimizing conditions for efficient conversions (Garlapati et al., 2012).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including "(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine," can be elucidated using techniques such as X-ray crystallography and density functional theory (DFT) calculations. These methods allow for a detailed understanding of the compound's conformation and electronic structure, facilitating insights into its chemical behavior and interactions (Liu et al., 2022).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including Buchwald–Hartwig amination, to introduce different functional groups and achieve structural diversity. These reactions are pivotal for exploring the chemical properties and reactivity of quinazoline derivatives (Nowak et al., 2014).
Aplicaciones Científicas De Investigación
Immune Response Modulation
Imiquimod, an analogue, exemplifies the role of quinazolinyl derivatives in modulating the immune system. It activates the immune system through localized induction of cytokines, demonstrating immunoregulatory, antiviral, antiproliferative, and antitumor activities without inherent antiviral or antiproliferative activity in vitro. Its utility spans treating cutaneous diseases like genital warts and basal cell carcinoma, highlighting the therapeutic potential of quinazolinyl derivatives in dermatology and oncology (Syed, 2001).
Optoelectronic Applications
Research into quinazoline derivatives extends into the optoelectronic domain. These compounds, through their incorporation into π-extended conjugated systems, have shown promise in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. Their role in developing organic light-emitting diodes (OLEDs) and dye-sensitized solar cells underscores the versatility of quinazolinyl structures beyond pharmaceuticals, illustrating their potential in enhancing optoelectronic technology (Lipunova et al., 2018).
Anticancer Research
Quinazoline derivatives have been extensively studied for their anticancer properties. These studies highlight the structural diversity and broad spectrum of biological activities of quinazolines, including their use as EGFR inhibitors and their potential in targeting a wide range of therapeutic proteins beyond EGFR. The continuous development of novel quinazoline compounds as anticancer drugs underlines the significant role these derivatives play in cancer research and therapy (Ravez et al., 2015).
Neurological Disorder Treatment
Quinazoline derivatives also show promise in treating neurological disorders. For example, N-sulfonylamino quinazoline-2,4-diones act as competitive AMPA receptor antagonists, indicating their potential use in addressing epilepsy and schizophrenia. This application highlights the adaptability of quinazoline structures in developing treatments for a broad range of conditions, including neurological disorders (Elgemeie et al., 2019).
Safety and Hazards
The safety information available for “(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine” indicates that it has hazard classifications of Acute Tox. 4 Oral and Eye Dam. 1 . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
Quinazoline derivatives, including “(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine”, continue to draw attention in the field of medicinal chemistry due to their significant biological activities . Future research may focus on the development of new synthesis methods, exploration of different biological activities, and the design of more potent and selective quinazoline-based therapeutic agents .
Propiedades
IUPAC Name |
N-(6-bromoquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4/c1-17(2)6-5-14-12-10-7-9(13)3-4-11(10)15-8-16-12/h3-4,7-8H,5-6H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXKHGXZRHXRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=NC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(6-Bromoquinazolin-4-yl)amino]ethyl}dimethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)
![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)
![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)
![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)



![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)
![N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)
![4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5539102.png)